Neochamaejasmin B

Description

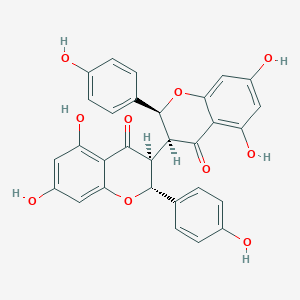

from Thymelaeaceae; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JQYHKRKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316323 | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90411-12-4 | |

| Record name | Neochamaejasmin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90411-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neochamaejasmin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neochamaejasmin B: A Technical Guide on its Origin, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B is a naturally occurring biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, including its isolation, structural characterization, and known biological activities. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Origin and Isolation

This compound is a secondary metabolite found in the roots of the plant Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant is distributed across regions of China and has been a source of various bioactive compounds, including other biflavonoids, diterpenes, and coumarins.

General Isolation Protocol

The isolation of this compound from Stellera chamaejasme roots typically involves the following steps:

-

Extraction: The dried and powdered roots of Stellera chamaejasme are extracted with a polar solvent, such as 95% ethanol, at room temperature. This process is usually repeated multiple times to ensure a thorough extraction of the plant material.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH). The biflavonoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography for further purification. A common stationary phase is silica gel, with a mobile phase gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (prep-HPLC) to yield the pure compound.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Structural Characterization and Data

This compound is a biflavanone, characterized by two flavanone units linked together. Its structure has been elucidated using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the 1H and 13C NMR spectral data for this compound.[1]

| Position | 1H NMR (DMSO-d6, δH) | 13C NMR (DMSO-d6, δC) |

| 2, 2″ | 4.79 (1H, br s) | 80.8 |

| 3, 3″ | 3.71 (1H, br s) | 47.4 |

| 4, 4″ | - | 195.1 |

| 5, 5″ | 11.84 (1H, s) | 163.7 |

| 6, 6″ | 5.77 (1H, d, J = 1.6 Hz) | 96.5 |

| 7, 7″ | - | 167.2 |

| 8, 8″ | 5.90 (1H, d, J = 1.6 Hz) | 95.3 |

| 9, 9″ | - | 162.7 |

| 10, 10″ | - | 101.3 |

| 1′, 1′″ | - | 126.9 |

| 2′, 2′″, 6′, 6′″ | 7.01 (2H, d, J = 8.4 Hz) | 129.7 |

| 3′, 3′″, 5′, 5′″ | 6.79 (2H, d, J = 8.4 Hz) | 115.7 |

| 4′, 4′″ | - | 158.5 |

Biological Activity and Mechanism of Action

While specific studies on the detailed signaling pathways of this compound are limited, research on closely related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A and Chamaejasmenin B, provides strong indications of its potential mechanisms of action, particularly in the context of cancer.

Anti-Cancer Activity

This compound and its analogues have demonstrated potent anti-proliferative effects against various human cancer cell lines.

Table of IC50 Values for Related Biflavonoids

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Chamaejasmenin B | A549 | Non-small cell lung cancer | 1.08 |

| KHOS | Osteosarcoma | - | |

| Neochamaejasmin C | A549 | Non-small cell lung cancer | 3.07 |

| KHOS | Osteosarcoma | - |

Proposed Signaling Pathways

Based on the mechanisms elucidated for Neochamaejasmin A and Chamaejasmenin B, this compound likely induces its anti-cancer effects through the induction of apoptosis and cell cycle arrest.

This compound is proposed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

It is also hypothesized that this compound can induce cell cycle arrest, likely at the G2/M phase. This is thought to occur through the downregulation of key cell cycle regulatory proteins such as cyclin B1 and cyclin-dependent kinase 1 (Cdc2).

Proposed Cell Cycle Arrest Mechanism

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Synthesis

To date, a specific total synthesis of this compound has not been reported in the literature. However, general synthetic strategies for C-C linked biflavonoids have been developed. These approaches often involve the synthesis of two separate flavonoid monomers, which are then coupled together. Common coupling reactions used in the synthesis of biflavonoids include the Suzuki coupling and the Stille coupling. These methods typically involve the preparation of a halogenated flavonoid derivative and a boronic acid or stannane-substituted flavonoid derivative, which are then coupled in the presence of a palladium catalyst.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in oncology. Its origin from Stellera chamaejasme and its potent biological activities, inferred from closely related compounds, make it a subject of interest for further investigation. This technical guide provides a foundational understanding of its chemistry and biology to aid future research and development efforts. Further studies are warranted to fully elucidate the specific signaling pathways modulated by this compound and to develop efficient synthetic routes for its production.

References

Neochamaejasmin B: A Technical Guide for Researchers

An In-depth Examination of the Biflavonoid Neochamaejasmin B, Including its Physicochemical Properties, Biological Activity, and Experimental Protocols.

Introduction

This compound (NCB) is a biflavonoid compound isolated from the roots of the traditional Chinese medicinal herb Stellera chamaejasme L.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known pharmacological activities, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a biflavanone with a complex stereochemistry.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 90411-12-4 | [1][2][4] |

| Molecular Formula | C30H22O10 | [1] |

| Molecular Weight | 542.5 g/mol | [1][4] |

| Appearance | Powder | [1] |

| Source | Roots of Stellera chamaejasme Linn. | [1][4] |

| Purity | >98.0% (as commercially available) | [1] |

Pharmacological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with a primary focus on its role as an inhibitor of ATP-binding cassette (ABC) transporters, which are pivotal in the development of multidrug resistance (MDR) in cancer cells.

Inhibition of Multidrug Resistance Proteins

NCB has been shown to be an effective inhibitor of several key ABC transporters:

-

P-glycoprotein (P-gp/ABCB1): NCB inhibits the function and suppresses the expression of P-glycoprotein.[1] This inhibition can reverse P-gp-mediated drug efflux, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents.[1]

-

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Studies have demonstrated that NCB can inhibit the efflux activity of MRP2.[2]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): NCB also acts as an inhibitor of BCRP, another significant contributor to multidrug resistance.[2]

By inhibiting these efflux pumps, this compound can enhance the bioavailability and efficacy of co-administered drugs that are substrates of these transporters.[2]

Anticancer Potential

While direct cytotoxic effects of this compound are noted, its primary anticancer potential currently lies in its ability to overcome multidrug resistance. Related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A and C, have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a broader anti-tumor profile for this class of compounds.[4][5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound's effects on P-glycoprotein.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound.

-

Cell Culture: MDCK and MDCK-hMDR1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL antibiotic-antimycotic solution in a humidified atmosphere of 5% CO2 at 37°C.[1]

-

Procedure:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate for the desired period (e.g., 3 hours for transporter studies, 40 hours for cytotoxicity).[1]

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

Rhodamine 123 (R-123) Transport Assay

This assay assesses the inhibitory effect of NCB on P-gp-mediated efflux.

-

Cell Culture: Use MDCK-hMDR1 cells which overexpress P-glycoprotein.

-

Procedure:

-

Wash cells grown on permeable supports three times with Hanks' Balanced Salt Solution (HBSS) at 37°C.[1]

-

Pre-incubate the cells with HBSS, a known P-gp inhibitor (e.g., 100 µM verapamil), or different concentrations of this compound for 20 minutes.[1]

-

Add the P-gp substrate, Rhodamine 123, to the apical chamber.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh, pre-warmed HBSS.[1]

-

Quantify the amount of R-123 transported using a fluorescence plate reader.

-

Western Blot Analysis of P-gp Expression

This protocol is to determine the effect of NCB on the protein expression levels of P-gp.

-

Cell Treatment and Lysis:

-

Treat MDCK-hMDR1 cells with various concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

-

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Signaling Pathways

While the direct signaling pathways modulated by this compound are still under investigation, studies on the closely related compound, Neochamaejasmin A, have elucidated a potential mechanism of action in cancer cells. Neochamaejasmin A has been shown to induce mitochondrial-mediated apoptosis in human hepatoma cells through the ROS-dependent activation of the ERK1/2 and JNK signaling pathways.[5][6]

Caption: Proposed signaling pathway for Neochamaejasmin A-induced apoptosis.

This pathway highlights the potential for biflavonoids from Stellera chamaejasme to induce cancer cell death through oxidative stress and the activation of key apoptotic signaling cascades. Further research is warranted to determine if this compound utilizes a similar mechanism.

References

- 1. Inhibitory Effects of this compound on P-Glycoprotein in MDCK-hMDR1 Cells and Molecular Docking of NCB Binding in P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound increases the bioavailability of chamaechromone coexisting in Stellera chamaejasme L. via inhibition of MRP2 and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chamaejasmin B Decreases Malignant Characteristics of Mouse Melanoma B16F0 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neochamaejasmin A Induces Mitochondrial-Mediated Apoptosis in Human Hepatoma Cells via ROS-Dependent Activation of the ERK1/2/JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Neochamaejasmin B: A Technical Guide for Researchers

An In-depth Examination of the Anti-Cancer, Anti-Inflammatory, and Neuroprotective Potential of a Promising Biflavonoid

Neochamaejasmin B (NCB), a biflavonoid predominantly isolated from the roots of Stellera chamaejasme L., has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of NCB's biological activities, with a primary focus on its well-documented anti-cancer properties and an exploration of its potential anti-inflammatory and neuroprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Anti-Cancer Activity of this compound

The most extensively studied biological activity of this compound is its potent anti-cancer effect, which has been demonstrated across a variety of cancer cell lines. The primary mechanisms underlying its anti-neoplastic action include the induction of apoptosis, cell cycle arrest, and the inhibition of multidrug resistance proteins.

Cytotoxicity and Anti-Proliferative Effects

NCB exhibits significant cytotoxicity against a range of human cancer cell lines. The anti-proliferative effects have been quantified using various assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for its potency.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Assay Method |

| A549 | Non-small cell lung cancer | 1.08 | SRB |

| KHOS | Osteosarcoma | Not specified, but highly sensitive | SRB |

| HepG2 | Liver carcinoma | Data not specifically for NCB, but related compounds show effect | Not Specified |

| SMMC-7721 | Liver carcinoma | Data not specifically for NCB, but related compounds show effect | Not Specified |

| MG63 | Osteosarcoma | Data not specifically for NCB, but related compounds show effect | Not Specified |

| U2OS | Osteosarcoma | Data not specifically for NCB, but related compounds show effect | Not Specified |

| HCT-116 | Colon cancer | Data not specifically for NCB, but related compounds show effect | Not Specified |

| HeLa | Cervical cancer | Data not specifically for NCB, but related compounds show effect | Not Specified |

| MDCK | Madin-Darby canine kidney | 20.60 (after 40h) | MTT |

| MDCK-hMDR1 | Madin-Darby canine kidney (P-gp overexpressing) | 210.9 (after 40h) | MTT |

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

A primary mechanism of NCB's anti-cancer activity is the induction of programmed cell death, or apoptosis. Evidence strongly suggests that NCB triggers the intrinsic (mitochondrial) apoptosis pathway. This is characterized by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Key molecular events in NCB-induced apoptosis include:

-

Modulation of Bcl-2 Family Proteins: NCB has been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Figure 1: NCB-induced intrinsic apoptosis pathway.

Induction of G0/G1 Cell Cycle Arrest

In addition to apoptosis, NCB can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This prevents the cells from entering the S phase (DNA synthesis), effectively stopping their division. The molecular mechanism involves the modulation of key cell cycle regulatory proteins. While the precise upstream signaling is not fully elucidated, related biflavonoids have been shown to influence the expression of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins, as well as CDK inhibitors (CKIs) like p21 and p27.

Figure 2: Proposed mechanism of NCB-induced G0/G1 cell cycle arrest.

Inhibition of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or ABCB1). P-gp functions as an efflux pump, actively removing a broad range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.

This compound has been identified as an inhibitor of P-gp. Its inhibitory mechanism appears to be a mixed type of competitive and non-competitive inhibition. NCB can also suppress the expression of the ABCB1 gene, which codes for P-gp, at both the mRNA and protein levels. This dual action of inhibiting P-gp function and expression makes NCB a promising candidate for overcoming MDR in cancer cells and potentially enhancing the efficacy of conventional chemotherapy. Furthermore, NCB has been shown to inhibit other ABC transporters like MRP2 and BCRP.

Figure 3: Mechanism of P-glycoprotein inhibition by this compound.

Potential Anti-Inflammatory and Neuroprotective Activities

While the anti-cancer properties of this compound are well-documented, its potential in other therapeutic areas, such as inflammation and neuroprotection, is less explored. Current research in these areas is largely focused on crude extracts of Stellera chamaejasme or the broader class of biflavonoids.

Anti-Inflammatory Activity

Extracts from Stellera chamaejasme have demonstrated anti-inflammatory and antioxidant activities. These extracts have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The antioxidant properties of these extracts, which can scavenge free radicals, may also contribute to their anti-inflammatory effects by mitigating oxidative stress, a key component of the inflammatory response. However, the specific contribution of this compound to these observed effects has not been definitively established. Further research is required to elucidate the direct anti-inflammatory mechanisms of isolated NCB, including its potential interactions with key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Activity

The neuroprotective potential of this compound is currently inferred from studies on other biflavonoids. Some biflavonoids have shown promise in protecting neuronal cells from oxidative stress and amyloid-beta-induced toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease. The proposed mechanisms for the neuroprotective effects of biflavonoids include the modulation of signaling pathways that lead to apoptosis and the inhibition of enzymes involved in the pathogenesis of neurodegenerative conditions. Direct evidence for the neuroprotective activity and the specific molecular targets of this compound in neuronal cells is lacking and represents a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the biological activities of this compound.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the control and determine the IC50 value.

Figure 4: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptosis signaling pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Figure 6: General workflow for Western Blotting.

Conclusion and Future Directions

This compound is a biflavonoid with compelling anti-cancer properties, acting through multiple mechanisms including the induction of apoptosis and cell cycle arrest, as well as the inhibition of P-glycoprotein. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation of NCB as a potential anti-cancer agent, both as a standalone therapy and in combination with existing chemotherapeutics to overcome multidrug resistance.

The exploration of NCB's anti-inflammatory and neuroprotective activities is still in its infancy. While related compounds and plant extracts show promise, dedicated studies on isolated this compound are crucial to validate these potential therapeutic applications and to elucidate the underlying molecular mechanisms. Future research should focus on:

-

Identifying the specific upstream molecular targets of NCB in cancer cells to provide a more detailed understanding of its signaling pathways.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of NCB.

-

Investigating the direct anti-inflammatory effects of NCB in relevant cellular and animal models of inflammation.

-

Exploring the neuroprotective potential of NCB in models of neurodegenerative diseases and elucidating its effects on neuronal signaling pathways.

Preliminary Screening of Neochamaejasmin B for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary screening of Neochamaejasmin B for its potential anticancer activity. This compound is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine. While extensive research on this compound is still emerging, studies on closely related compounds from the same plant, such as Chamaejasmenin B and Neochamaejasmin C, have demonstrated significant anticancer effects, providing a strong basis for investigating this compound. This document outlines the typical experimental protocols and data interpretation relevant to such a screening process.

Data Presentation: Anticancer Activity of Related Biflavonoids

The following table summarizes the in vitro anti-proliferative effects of Chamaejasmenin B and Neochamaejasmin C, two biflavonoids structurally related to this compound, against a panel of human solid tumor cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. This data provides a benchmark for the potential potency of this compound.

| Cell Line | Cancer Type | IC50 (µmol/L) - Chamaejasmenin B | IC50 (µmol/L) - Neochamaejasmin C |

| HepG2 | Liver Carcinoma | 2.05 | 4.89 |

| SMMC-7721 | Liver Carcinoma | 1.08 | 3.07 |

| A549 | Non-small Cell Lung Cancer | 1.87 | 3.45 |

| MG63 | Osteosarcoma | 10.8 | 15.97 |

| U2OS | Osteosarcoma | 2.87 | 6.54 |

| KHOS | Osteosarcoma | 1.56 | 3.98 |

| HCT-116 | Colon Cancer | 2.34 | 5.12 |

| HeLa | Cervical Cancer | 2.11 | 4.56 |

Data extracted from a study on Chamaejasmenin B and Neochamaejasmin C, which are structurally similar to this compound and isolated from the same plant source.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments involved in the preliminary anticancer screening of a compound like this compound are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the cytotoxic (cell-killing) effects of the test compound on cancer cells.[1]

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

-

Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) solution.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 515 nm).

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to investigate whether the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[1][2]

-

Cell Treatment: Cancer cells are seeded in larger culture dishes and treated with this compound at concentrations around its IC50 value for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is then analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: The data is analyzed using specialized software to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V-FITC/PI Staining and Flow Cytometry

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.[1][2]

-

Cell Treatment: Similar to the cell cycle analysis, cancer cells are treated with this compound.

-

Staining: After treatment, the cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with a compromised membrane, which occurs in late apoptosis or necrosis.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are typically displayed as a dot plot with four quadrants:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells The percentage of cells in each quadrant is calculated to determine the extent of apoptosis induced by the compound.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.[1][2]

-

Protein Extraction: After treatment with this compound, cells are lysed to extract total proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p21). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system.

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression levels following treatment.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and potential signaling pathways involved in the anticancer activity of this compound and related compounds.

Caption: Experimental workflow for the preliminary anticancer screening of this compound.

Caption: Potential signaling pathways for the anticancer activity of this compound.

Concluding Remarks

The preliminary screening data from compounds structurally related to this compound strongly suggest its potential as an anticancer agent. The proposed experimental workflow provides a robust framework for evaluating its efficacy and mechanism of action. Future studies should focus on conducting these assays specifically with purified this compound to determine its IC50 values against a diverse panel of cancer cell lines and to elucidate the precise molecular pathways through which it exerts its effects. Such research is crucial for the continued development of this compound as a potential therapeutic candidate in oncology.

References

- 1. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - Zhang - Acta Pharmacologica Sinica [chinaphar.com]

Neochamaejasmin B: A Comprehensive Technical Guide on its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B, a notable biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. Predominantly found in the roots of Stellera chamaejasme L., a plant with a long history in traditional Chinese medicine, this compound is distinguished as one of the most abundant phytochemicals in this species. This technical guide provides an in-depth overview of the natural sources and abundance of this compound. It details the experimental protocols for its extraction, isolation, and quantification, and presents a visualization of its potential signaling pathways, thereby serving as a crucial resource for ongoing and future research and development endeavors.

Natural Sources and Abundance

This compound is primarily isolated from the dried roots of the toxic perennial herb Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant is widely distributed in regions of China and Russia and has been utilized in traditional medicine for various purposes.[1] Research has consistently identified the roots of Stellera chamaejasme as the principal and most concentrated natural source of this compound.

Studies have shown that this compound, along with a related compound, chamaechromone, are the most abundant chemical constituents in the dried roots of this plant.[1] While precise quantitative data can vary based on factors such as geographical location, harvest time, and processing methods, the significant presence of this compound underscores its importance as a key bioactive component of Stellera chamaejasme.

Table 1: Natural Sources and Abundance of this compound

| Natural Source | Plant Part | Relative Abundance |

| Stellera chamaejasme L. | Roots | High (one of the most abundant biflavonoids) |

Experimental Protocols

Extraction of this compound from Stellera chamaejasme Roots

The initial step in obtaining this compound involves the extraction of total flavonoids from the dried and powdered roots of Stellera chamaejasme. A common and effective method is solvent extraction.

Protocol:

-

Plant Material Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

-

The extraction is usually carried out over a period of 24-48 hours with occasional agitation to ensure thorough extraction.

-

Repeat the extraction process two to three times with fresh solvent to maximize the yield.

-

-

Concentration:

-

Combine the ethanolic extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

-

Isolation and Purification of this compound

The crude extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic process is necessary to isolate and purify this compound.

Protocol:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Suspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

-

After drying, load the adsorbed sample onto a silica gel column (200-300 mesh).

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing biflavonoids. Combine the fractions rich in this compound.

-

-

Sephadex LH-20 Column Chromatography (Size-Exclusion and Polarity-Based Separation):

-

Dissolve the combined fractions from the silica gel column in a suitable solvent, such as methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute the column with methanol. This step helps in separating compounds based on their molecular size and polarity, effectively removing pigments and other impurities.

-

Collect fractions and monitor by TLC to isolate the fractions containing this compound.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):

-

For the final purification step, subject the enriched fractions from the Sephadex LH-20 column to preparative RP-HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape) is a common mobile phase.

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Quantification of this compound by HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is essential for the accurate quantification of this compound in plant extracts.

Protocol:

-

Standard Preparation: Prepare a stock solution of purified this compound of a known concentration in methanol. From this stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 30-50% A; 10-25 min, 50-70% A; 25-30 min, 70-30% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

Signaling Pathways and Mechanisms of Action

This compound exhibits interesting biological activities, including the inhibition of multidrug resistance proteins and potential anti-cancer effects.

Inhibition of ABC Transporters (MRP2 and BCRP)

This compound has been identified as an inhibitor of the ATP-binding cassette (ABC) transporters, Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[1] These transporters are responsible for the efflux of various drugs and xenobiotics from cells, and their overexpression is a common mechanism of multidrug resistance in cancer. By inhibiting these transporters, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs. The mechanism is believed to be competitive inhibition, where this compound competes with the substrate for binding to the transporter protein.

Caption: Inhibition of MRP2/BCRP by this compound.

Pro-Apoptotic Signaling Pathway in Cancer Cells

While the specific signaling pathway for this compound-induced apoptosis is still under investigation, studies on the closely related biflavonoid, Neochamaejasmin A, provide strong indications of the likely mechanism. Neochamaejasmin A has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38. This cascade of events leads to the activation of caspases and ultimately, programmed cell death.

Caption: Putative Pro-Apoptotic Signaling Pathway of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential, primarily sourced from the roots of Stellera chamaejasme. Its high abundance in this plant makes it an attractive candidate for further research and development. The experimental protocols detailed in this guide provide a solid foundation for its efficient extraction, isolation, and quantification. Furthermore, the elucidation of its inhibitory effects on multidrug resistance proteins and its potential to induce apoptosis in cancer cells opens new avenues for its application in oncology and other therapeutic areas. This technical guide serves as a comprehensive resource to facilitate and accelerate the exploration of this compound's full potential in the pharmaceutical and scientific realms.

References

Biosynthesis Pathway of Neochamaejasmin B in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The complete biosynthetic pathway of Neochamaejasmin B has not yet been fully elucidated in any plant species. This guide presents a proposed pathway based on the established principles of flavonoid and biflavonoid biosynthesis, drawing from extensive research on related compounds. The experimental protocols provided are representative methodologies employed in the study of flavonoid biosynthesis.

Introduction

This compound is a biflavonoid predominantly isolated from the roots of Stellera chamaejasme L.[1][2]. Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units linked by a C-C or C-O-C bond. This compound, specifically, is a C3-C3" linked biflavanone. These compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities.

Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can enable the metabolic engineering of plants or microorganisms to enhance its production, facilitate the discovery of novel related compounds through the characterization of pathway enzymes, and provide insights into the chemical ecology of the producing plants. This guide provides an in-depth overview of the proposed biosynthetic pathway, key enzymes, and relevant experimental methodologies.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Flavanone Monomer (Naringenin): This stage involves the well-characterized general phenylpropanoid and flavonoid biosynthesis pathways.

-

Oxidative Dimerization of Naringenin: This stage involves the coupling of two naringenin molecules to form the biflavonoid structure.

Stage 1: Biosynthesis of Naringenin

The flavonoid biosynthesis pathway is initiated from the primary metabolites L-phenylalanine and malonyl-CoA.[3] The key steps leading to the formation of (2S)-naringenin are outlined below.

-

Phenylpropanoid Pathway:

-

Flavonoid Biosynthesis (Entry Point):

-

Chalcone Synthase (CHS) , a key enzyme in the flavonoid pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone .[4][5]

-

Chalcone Isomerase (CHI) then catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the flavanone (2S)-naringenin .[4][5]

-

The following diagram illustrates the biosynthesis of the naringenin monomer.

Caption: Proposed biosynthetic pathway of the (2S)-naringenin monomer.

Stage 2: Oxidative Dimerization of (2S)-Naringenin

The formation of this compound involves the oxidative coupling of two (2S)-naringenin units. This is thought to be a C-C bond formation between the C3 position of one naringenin molecule and the C3" position of the other. While the precise enzymatic machinery responsible for this dimerization in plants remains to be fully characterized, it is hypothesized to be catalyzed by oxidative enzymes such as peroxidases or laccases. These enzymes would generate radical intermediates from the naringenin monomers, which then couple to form the biflavonoid structure.

The following diagram illustrates the proposed dimerization step.

Caption: Proposed oxidative dimerization of (2S)-naringenin to form this compound.

Quantitative Data

As the biosynthesis of this compound has not been reconstituted in vitro or extensively studied in vivo, no specific quantitative data is available. The following tables provide illustrative examples of the types of quantitative data that would be generated during the characterization of this pathway.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 250 | 15 | 6.0 x 104 |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic Acid | 50 | 5 | 1.0 x 105 |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 100 | 20 | 2.0 x 105 |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 2 | 1.5 | 7.5 x 105 |

| Malonyl-CoA | 10 | - | - | |

| Chalcone Isomerase (CHI) | Naringenin Chalcone | 5 | 50 | 1.0 x 107 |

Table 2: Illustrative Metabolite Concentrations in Stellera chamaejasme Root Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| L-Phenylalanine | 50.0 |

| p-Coumaric Acid | 15.0 |

| (2S)-Naringenin | 25.0 |

| This compound | 150.0 |

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Identification of Candidate Genes for Naringenin Biosynthesis

A common approach to identify genes involved in a specific metabolic pathway is through transcriptome analysis.

Caption: Workflow for the identification of candidate genes in flavonoid biosynthesis.

Protocol:

-

RNA Extraction and Sequencing:

-

Harvest tissues from Stellera chamaejasme known to produce this compound (e.g., roots) and a control tissue with low or no production.

-

Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Prepare cDNA libraries and perform high-throughput RNA sequencing (e.g., on an Illumina platform).

-

-

Transcriptome Assembly and Annotation:

-

Assemble the sequencing reads into transcripts using software like Trinity or SPAdes.

-

Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

-

Homology-Based Gene Identification:

-

Identify transcripts that show high sequence similarity to known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI) from other plant species.

-

-

Co-expression Analysis:

-

Analyze the expression patterns of the identified homologous genes across different tissues. Genes involved in the same pathway are often co-expressed.

-

Heterologous Expression and Functional Characterization of Enzymes

Candidate genes identified are then functionally characterized by expressing them in a heterologous host, such as E. coli or yeast.

Protocol for Chalcone Synthase (CHS) Characterization:

-

Cloning and Expression:

-

Clone the full-length coding sequence of the candidate CHS gene into an expression vector (e.g., pET-28a for E. coli).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

10 µM p-coumaroyl-CoA

-

30 µM malonyl-CoA

-

1-5 µg of purified recombinant CHS protein

-

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding 20% HCl.

-

Extract the product with ethyl acetate.

-

-

Product Analysis:

-

Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic standard of naringenin chalcone (which will non-enzymatically cyclize to naringenin under these conditions).

-

In Vitro Assay for Chalcone Isomerase (CHI)

Protocol:

-

Cloning and Expression:

-

Follow the same procedure as for CHS to obtain purified recombinant CHI protein.

-

-

Enzyme Assay:

-

Product Analysis:

-

Analyze the reaction product by HPLC or LC-MS and compare with an authentic standard of (2S)-naringenin.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid foundation for further research. The immediate next steps should focus on the identification and characterization of the specific genes and enzymes from Stellera chamaejasme involved in the synthesis of the naringenin monomer. A significant challenge and area of future research will be the definitive identification of the enzyme(s) responsible for the oxidative dimerization of naringenin to form this compound. The elucidation of this complete pathway will not only be a significant contribution to the field of plant biochemistry but will also open up new avenues for the biotechnological production of this medicinally important biflavonoid.

References

- 1. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 7. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Neochamaejasmin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neochamaejasmin B, a potent biflavonoid isolated from the roots of Stellera chamaejasme, has garnered significant interest for its pharmacological activities, including its role as an inhibitor of multidrug resistance proteins. This document provides a comprehensive, step-by-step protocol for the efficient extraction and high-purity isolation of this compound. The methodology encompasses initial solvent extraction, sequential column chromatography using silica gel and Sephadex LH-20, and final purification by preparative high-performance liquid chromatography (prep-HPLC). Additionally, this note summarizes the quantitative data associated with the process and describes the key signaling pathways influenced by this compound and its closely related analogues.

Introduction

Stellera chamaejasme L., a toxic plant used in traditional medicine, is a rich source of bioactive lignans and biflavonoids.[1] Among these, this compound is notable for its ability to inhibit key multidrug resistance (MDR) efflux pumps such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP).[2] This activity can enhance the efficacy of co-administered chemotherapeutic agents. Furthermore, biflavonoids closely related to this compound, such as Chamaejasmin B and Neochamaejasmin C, have demonstrated direct anti-cancer effects by inducing apoptosis and cell cycle arrest.[2][3] The development of a standardized and reproducible protocol for isolating pure this compound is therefore crucial for advancing pharmacological research and drug development.

Experimental Workflow

The overall process for isolating this compound involves a multi-stage approach designed to systematically enrich the target compound from a complex plant matrix. The workflow begins with raw material processing and extraction, followed by successive chromatographic purification steps of increasing resolution.

Caption: Experimental workflow for this compound isolation.

Data Presentation: Yield and Purity

The following table summarizes representative quantitative data expected from the described protocol. Actual yields may vary based on the quality of the starting plant material and precision of the experimental execution.

| Purification Stage | Starting Material (Dry Weight) | Product | Mass Recovered (Approx.) | Yield (%) | Purity (Approx.) |

| Extraction | 2 kg Dried Roots | Crude 75% Ethanol Extract | 272 g | 13.6% | <5% |

| Silica Gel Chromatography | 270 g Crude Extract | This compound-rich Fraction | 15 g | 5.6% (of crude) | 30-40% |

| Sephadex LH-20 | 15 g Enriched Fraction | Purified Fraction | 1.8 g | 12% (of fraction) | 75-85% |

| Preparative HPLC | 1.8 g Purified Fraction | This compound | 350 mg | 19.4% (of fraction) | >98% |

Detailed Experimental Protocols

Plant Material and Extraction

-

Preparation : Air-dry the roots of Stellera chamaejasme at room temperature and pulverize them into a coarse powder (100-mesh sieve).[4]

-

Extraction : Macerate 2 kg of the dried root powder in 10 L of 75% aqueous ethanol at room temperature for 24 hours, with occasional stirring.[4]

-

Filtration : Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid plant material.

-

Repetition : Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to yield the crude ethanol extract.

Silica Gel Column Chromatography

-

Column Packing : Prepare a silica gel column (e.g., 10 cm diameter, 100 cm length) using a slurry of silica gel (200-300 mesh) in chloroform (CHCl₃).

-

Sample Loading : Dissolve a portion of the crude extract (e.g., 270 g) in a minimal amount of methanol, adsorb it onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution : Elute the column with a stepwise gradient of chloroform-methanol (CHCl₃:MeOH). Begin with a 100:1 (v/v) mixture, gradually increasing the polarity to 50:1, 20:1, 10:1, and finally 1:1.[5][6]

-

Fraction Collection : Collect fractions of approximately 500 mL each.

-

Analysis : Monitor the fractions using Thin Layer Chromatography (TLC) with a CHCl₃:MeOH (e.g., 15:1) mobile phase. Combine the fractions containing the spot corresponding to this compound (identified by comparison with a standard, if available).

Sephadex LH-20 Column Chromatography

-

Column Preparation : Swell Sephadex LH-20 gel in 100% methanol for several hours and pack it into a glass column (e.g., 5 cm diameter, 80 cm length). Equilibrate the column by washing it with two column volumes of methanol.[7][8]

-

Sample Application : Concentrate the this compound-rich fraction from the silica gel step and dissolve it in a minimal volume of methanol.

-

Isocratic Elution : Apply the sample to the column and elute with 100% methanol at a flow rate of 2-3 mL/min.[7]

-

Collection : Collect fractions and monitor via TLC or analytical HPLC to pool the fractions containing the target compound.

Preparative HPLC Purification

-

System : A preparative HPLC system equipped with a UV detector.

-

Column : A C18 reverse-phase preparative column (e.g., 20 mm x 250 mm, 10 µm particle size).

-

Mobile Phase :

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol with 0.1% formic acid

-

-

Gradient Elution : A linear gradient from 60% B to 85% B over 40 minutes is a typical starting point for biflavonoid separation.[9]

-

Flow Rate : 10-15 mL/min.

-

Detection : Monitor the elution at a wavelength of 280 nm.

-

Injection and Collection : Dissolve the purified fraction from the Sephadex LH-20 step in methanol. Inject onto the column and collect the peak corresponding to this compound.

-

Final Step : Combine the pure fractions, remove the solvent via rotary evaporation, and lyophilize to obtain this compound as a pure powder. Confirm purity using analytical HPLC.

Signaling Pathway Involvement

This compound and its analogues modulate cellular activity through multiple pathways. The most directly attributed mechanism for this compound is the inhibition of MDR efflux pumps. Additionally, based on the activity of the closely related compound Chamaejasmin B, a plausible intrinsic apoptosis pathway can be proposed.

Inhibition of Multidrug Resistance Efflux Pumps

This compound physically binds to and inhibits the function of ATP-binding cassette (ABC) transporters like P-gp, MRP2, and BCRP. These pumps are often overexpressed in cancer cells and are responsible for actively transporting chemotherapeutic drugs out of the cell, thereby conferring resistance. By inhibiting these pumps, this compound increases the intracellular concentration and retention of anticancer drugs, restoring their cytotoxic efficacy.

Caption: Inhibition of MDR efflux pumps by this compound.

Proposed Intrinsic Apoptosis Pathway (based on Chamaejasmin B)

Chamaejasmin B, a structural analogue, has been shown to induce apoptosis in cancer cells via the mitochondria-dependent intrinsic pathway.[10] This process is initiated by cellular stress, leading to a change in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade (caspase-9 to caspase-3), culminating in programmed cell death.

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - Zhang - Acta Pharmacologica Sinica [chinaphar.com]

- 4. Stellera chamaejasme L. extracts in the treatment of glioblastoma cell lines: Biological verification based on a network pharmacology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chamaejasmin B exerts anti-MDR effect in vitro and in vivo via initiating mitochondria-dependant intrinsic apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Neochamaejasmin B in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Neochamaejasmin B, a biflavonoid isolated from Stellera chamaejasme L., for use in various in vitro assays. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results while minimizing solvent-induced artifacts.

Solubility and Stock Solution Preparation

This compound is a hydrophobic compound with limited aqueous solubility. The recommended solvent for preparing stock solutions for in vitro studies is high-purity, sterile Dimethyl Sulfoxide (DMSO).

Key Considerations:

-

Solvent Purity: Use anhydrous, cell culture grade DMSO to prevent contamination and ensure compound stability.

-

Stock Concentration: A common starting stock concentration for small molecules is 10 mM. However, the maximal solubility of this compound in DMSO should be determined empirically.

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol for Preparing a 10 mM Stock Solution of this compound

-

Calculate the required mass: The molecular weight of this compound is 542.5 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.5425 mg of this compound powder.

-

Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Working Solution Preparation for Cell-Based Assays

To minimize the cytotoxic effects of DMSO on cell cultures, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally at or below 0.1%.[1][2] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO, but this should be validated for each cell line and experimental duration.[1][3][4]

Protocol for Preparing Working Concentrations

-

Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, dilute the 10 mM stock solution 1:100 in culture medium to create a 100 µM intermediate solution. This intermediate solution will have a 1% DMSO concentration.

-

Final Dilution: Add the required volume of the intermediate solution (or directly from the stock for higher concentrations, being mindful of the final DMSO percentage) to the cell culture wells containing the appropriate volume of medium to achieve the desired final concentrations of this compound.

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Cell culture grade, anhydrous |

| Stock Solution Concentration | 10 mM (starting point) | Empirically determine max. solubility |

| Stock Solution Storage | -20°C or -80°C, protected from light | Aliquot to avoid freeze-thaw cycles |

| Final DMSO Concentration in Assay | ≤ 0.1% | Verify tolerance for your specific cell line |

| Vehicle Control | Required | Same final DMSO concentration as the highest test concentration |

Experimental Protocols

This compound and related biflavonoids have been reported to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis. Below are detailed protocols for assessing these effects in vitro.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) prepared as described in section 2. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer (provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells twice with cold sterile PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7]

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

Neochamaejasmin A, a structurally related biflavonoid, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the ERK1/2 and JNK signaling pathways, leading to mitochondrial dysfunction and caspase activation. It is plausible that this compound may act through a similar mechanism.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Neochamaejasmin B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Neochamaejasmin B (NCB) using two common cell-based assays: the MTT assay and the Sulforhodamine B (SRB) assay. Additionally, this document summarizes the current understanding of NCB's mechanism of action and presents available cytotoxicity data for related compounds.

Introduction to this compound